1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid
CAS No.: 1699493-12-3
Cat. No.: VC3087795
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1699493-12-3 |
---|---|
Molecular Formula | C6H7N3O3 |
Molecular Weight | 169.14 g/mol |
IUPAC Name | 1-(2-amino-2-oxoethyl)imidazole-4-carboxylic acid |
Standard InChI | InChI=1S/C6H7N3O3/c7-5(10)2-9-1-4(6(11)12)8-3-9/h1,3H,2H2,(H2,7,10)(H,11,12) |
Standard InChI Key | WPCCOLQTOAVEKM-UHFFFAOYSA-N |
SMILES | C1=C(N=CN1CC(=O)N)C(=O)O |
Canonical SMILES | C1=C(N=CN1CC(=O)N)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(Carbamoylmethyl)-1H-imidazole-4-carboxylic acid is characterized by an imidazole ring with a carboxylic acid group at position 4 and a carbamoylmethyl substituent at position 1. The imidazole core is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structural arrangement contributes to the compound's chemical behavior and potential interactions with biological systems.
The molecular formula of this compound is C₆H₇N₃O₃, representing the imidazole core (C₃H₃N₂), the carboxylic acid group (COOH), and the carbamoylmethyl substituent (CH₂CONH₂). The presence of both acidic (carboxylic acid) and basic (imidazole nitrogen) moieties gives this compound amphoteric properties similar to other imidazole-4-carboxylic acids.
Physical Properties
Based on the properties of related imidazole carboxylic acids, 1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid is likely to present as a crystalline solid at room temperature. Related compounds, such as 1H-imidazole-4-carboxylic acid, have high melting points (294-295°C) , suggesting that this compound might also have a relatively high melting point due to its ability to form strong intermolecular hydrogen bonds through its carboxylic acid, amide, and imidazole groups.
The compound would be expected to have moderate to good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol, similar to 1-methyl-1H-imidazole-4-carboxylic acid . It would likely have limited solubility in water at neutral pH but increased solubility in aqueous acidic or basic solutions due to its amphoteric nature.
Table 1: Predicted Physical Properties of 1-(Carbamoylmethyl)-1H-Imidazole-4-Carboxylic Acid
Synthesis Approaches
Key Considerations in Synthesis
The synthesis of 1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid would need to address several challenges, including regioselectivity in the N-alkylation step and potential side reactions involving the carboxylic acid and amide functional groups. Protection-deprotection strategies might be necessary to achieve selective functionalization.
Based on the synthesis of related compounds, the following reaction scheme might be proposed:
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Protection of the carboxylic acid group of imidazole-4-carboxylic acid
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N-alkylation with a protected carbamoylmethyl halide
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Deprotection of both the carboxylic acid and carbamoyl groups
The cycloaddition approach described by Meng and colleagues for 1,5-disubstituted-1H-imidazole-4-carboxylate esters could also be adapted, using ethyl isocyanoacetate, a primary amine bearing a protected carbamoyl group, and an appropriate aldehyde in the presence of copper iodide and pyridine .
Applications in Scientific Research
Pharmaceutical Development
The structural features of 1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid suggest significant potential for pharmaceutical applications. Imidazole derivatives are widely used as intermediates in drug development, particularly for compounds targeting fungal infections and other microbial diseases . The presence of a carboxylic acid group at position 4 and a carbamoylmethyl group at position 1 could provide important binding sites for interactions with biological targets.
Related imidazole compounds have been investigated for their potential as HIV-1 integrase inhibitors. For example, certain 1,5-diaryl-1H-imidazole-4-carboxylic acids have shown activity in HIV-1 IN-LEDGF/p75 inhibition assays, with several compounds exceeding 50% inhibitory threshold at 100 μM concentration . The structural similarity suggests that 1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid might also possess antiviral properties worth investigating.
The carbamoylmethyl group, in particular, could enhance the compound's ability to form hydrogen bonds with target proteins, potentially improving its binding affinity and specificity. This structural feature might also contribute to favorable pharmacokinetic properties, such as improved solubility and reduced metabolism compared to more lipophilic derivatives.
Agricultural Applications
Imidazole carboxylic acids are used in the formulation of agrochemicals, including fungicides and herbicides . The structural characteristics of 1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid could make it suitable for agricultural applications, particularly as a building block for more complex bioactive compounds.
The compound's potential fungicidal properties, derived from its imidazole core, combined with its water solubility characteristics modified by the carbamoylmethyl and carboxylic acid groups, might result in favorable uptake and translocation in plants. This could make derivatives of this compound particularly valuable in systemic agricultural formulations.
Biochemical Research
In biochemical research, imidazole carboxylic acids are employed in studies related to enzyme inhibition and metabolic pathways . The 1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid could serve as a valuable tool for investigating protein-ligand interactions, particularly for proteins that recognize carboxylic acid or amide moieties.
The compound's structural similarity to histidine, an essential amino acid containing an imidazole side chain, suggests potential applications in studying histidine-dependent enzymes or histidine-rich proteins. It might act as a competitive inhibitor or probe for such biological systems.
Comparative Analysis with Related Compounds
Functional Group Effects
The presence of specific functional groups on the imidazole ring can dramatically alter the compound's behavior. The carboxylic acid group at position 4 contributes to the compound's acidity and provides a site for potential derivatization, such as ester or amide formation. This is observed in the synthesis of 1,5-diaryl-1H-imidazole-4-carbohydrazides from their corresponding ester intermediates .
The carbamoylmethyl substituent at N-1 introduces an amide functional group, which can participate in hydrogen bonding both as a donor and acceptor. This is in contrast to the methyl group in 1-methyl-1H-imidazole-4-carboxylic acid, which cannot form hydrogen bonds, or the aryl groups in 1,5-diaryl-1H-imidazole-4-carboxylic acids, which primarily act as hydrophobic moieties.
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